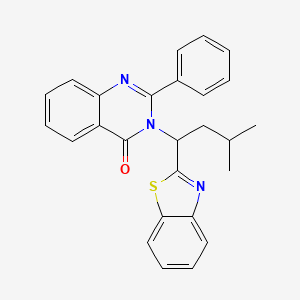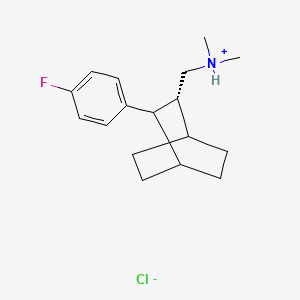
(E)-2-(Dimethylaminomethyl)-3-(p-fluorophenyl)bicyclo(2.2.2)octane, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-(Dimethylaminomethyl)-3-(p-fluorophenyl)bicyclo(2.2.2)octane, hydrochloride is a synthetic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bicyclic octane structure with a dimethylaminomethyl group and a p-fluorophenyl group, making it an interesting subject for research in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(Dimethylaminomethyl)-3-(p-fluorophenyl)bicyclo(2.2.2)octane, hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic octane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the p-fluorophenyl group: This step often involves a Friedel-Crafts alkylation reaction.
Attachment of the dimethylaminomethyl group: This can be done through a Mannich reaction, where formaldehyde, dimethylamine, and the bicyclic compound are reacted together.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
(E)-2-(Dimethylaminomethyl)-3-(p-fluorophenyl)bicyclo(2.2.2)octane, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylaminomethyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new alkylated derivatives.
科学研究应用
(E)-2-(Dimethylaminomethyl)-3-(p-fluorophenyl)bicyclo(2.2.2)octane, hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (E)-2-(Dimethylaminomethyl)-3-(p-fluorophenyl)bicyclo(2.2.2)octane, hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Trifluorotoluene: An organic compound with similar fluorinated aromatic structure.
Ethyl 3-(furan-2-yl)propionate: A compound with a similar bicyclic structure.
(E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one: A related compound used in pharmaceutical research.
Uniqueness
(E)-2-(Dimethylaminomethyl)-3-(p-fluorophenyl)bicyclo(2.2.2)octane, hydrochloride stands out due to its unique combination of a bicyclic octane core with a dimethylaminomethyl group and a p-fluorophenyl group. This unique structure imparts specific chemical and biological properties that make it valuable for various research applications.
属性
CAS 编号 |
69725-25-3 |
|---|---|
分子式 |
C17H25ClFN |
分子量 |
297.8 g/mol |
IUPAC 名称 |
[(2R)-3-(4-fluorophenyl)-2-bicyclo[2.2.2]octanyl]methyl-dimethylazanium;chloride |
InChI |
InChI=1S/C17H24FN.ClH/c1-19(2)11-16-12-3-5-13(6-4-12)17(16)14-7-9-15(18)10-8-14;/h7-10,12-13,16-17H,3-6,11H2,1-2H3;1H/t12?,13?,16-,17?;/m1./s1 |
InChI 键 |
UMLCCPKKAFXBBH-YXRIWLDLSA-N |
手性 SMILES |
C[NH+](C)C[C@@H]1C2CCC(C1C3=CC=C(C=C3)F)CC2.[Cl-] |
规范 SMILES |
C[NH+](C)CC1C2CCC(C1C3=CC=C(C=C3)F)CC2.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-[3-[3-(2-Carboxyethyl)-1,3-benzoxazol-3-ium-2-yl]prop-2-enylidene]-1,3-benzoxazol-3-yl]propanoate](/img/structure/B13773137.png)
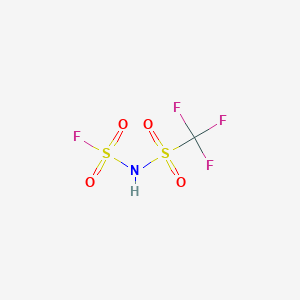
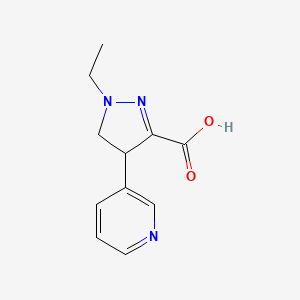
![9,10-Anthracenedione, 2,3-dichloro-5,8-bis[(5,6,7,8-tetrahydro-2-naphthalenyl)amino]-](/img/structure/B13773156.png)

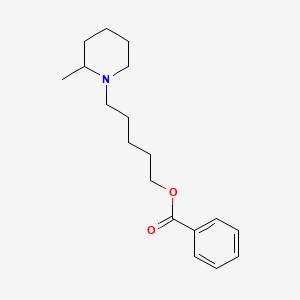
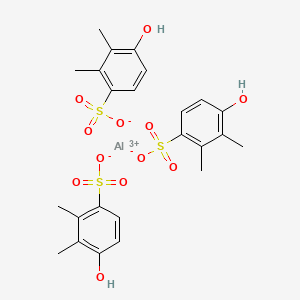
![2-(benzyl)-6-ethoxy-7-methoxy-1H-benz[de]isoquinoline-1,3(2H)-dione](/img/structure/B13773215.png)
![3-Amino-3-[2-(4-ethoxyphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13773225.png)
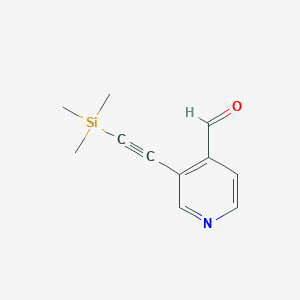
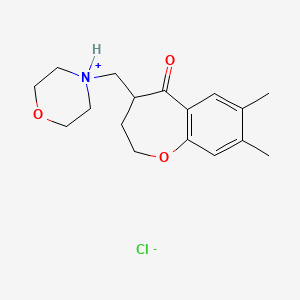
![Ethyl 2-[[2-(acetylamino)-4-[bis(3-methoxy-3-oxopropyl)amino]phenyl]azo]-5-nitro-3-thenoate](/img/structure/B13773239.png)
![[1-[(1-Phenylethyl)phenyl]ethyl]-m-xylene](/img/structure/B13773244.png)
